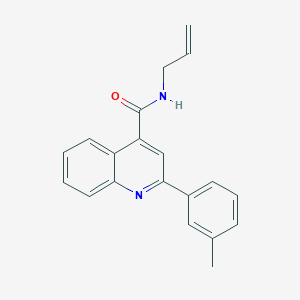![molecular formula C43H44N4O2 B329973 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B329973.png)
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two quinoline rings and multiple dimethylphenyl groups
準備方法
The synthesis of 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves several steps, including the formation of quinoline rings and the attachment of dimethylphenyl groups. The synthetic route typically includes:
Formation of Quinoline Rings: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of Dimethylphenyl Groups: This step involves the use of Friedel-Crafts alkylation, where dimethylphenyl groups are introduced to the quinoline rings using an alkylating agent such as dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reactions: The final step involves coupling the quinoline derivatives with heptyl chains and forming the carboxamide linkage through amide bond formation using reagents like carbodiimides.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogenation, nitration, or sulfonation can be achieved using reagents like chlorine, nitric acid, or sulfuric acid, respectively.
科学的研究の応用
2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, interfering with their normal function. This interaction can lead to the inhibition of key enzymes or signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may act on pathways related to cell proliferation and apoptosis.
類似化合物との比較
When compared to similar compounds, 2-(3,4-DIMETHYLPHENYL)-N~4~-[7-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)HEPTYL]-4-QUINOLINECARBOXAMIDE stands out due to its unique combination of quinoline and dimethylphenyl groups. Similar compounds include:
2-(3,4-dimethylphenyl)-4-quinolinecarboxamide: Lacks the heptyl chain and additional quinoline ring.
N-(7-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)heptyl)-4-quinolinecarboxamide: Lacks the dimethylphenyl groups.
2-(3,4-dimethylphenyl)-N-[7-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)heptyl]-quinoline: Lacks the carboxamide linkage.
These comparisons highlight the unique structural features of the compound, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C43H44N4O2 |
|---|---|
分子量 |
648.8 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)-N-[7-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]heptyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C43H44N4O2/c1-28-18-20-32(24-30(28)3)40-26-36(34-14-8-10-16-38(34)46-40)42(48)44-22-12-6-5-7-13-23-45-43(49)37-27-41(33-21-19-29(2)31(4)25-33)47-39-17-11-9-15-35(37)39/h8-11,14-21,24-27H,5-7,12-13,22-23H2,1-4H3,(H,44,48)(H,45,49) |
InChIキー |
BIRTUIHYZZQYAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)C)C)C |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC(=C(C=C6)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-5-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-isoxazolecarboxamide](/img/structure/B329891.png)



![2-(4-BROMO-2-{[3-METHYL-1-(3-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE](/img/structure/B329898.png)

![1-[3-(4-Isopropylphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B329900.png)
![Isopropyl 2-{[2-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329905.png)
![6-(3,5-Dibromo-4-methoxyphenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B329906.png)
![2-(2-bromo-6-ethoxy-4-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B329909.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-pyrazole](/img/structure/B329911.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B329913.png)
![3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE](/img/structure/B329914.png)
![2-(2,3-dibromo-6-ethoxy-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B329915.png)
